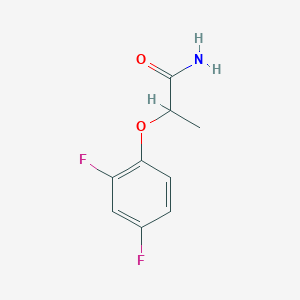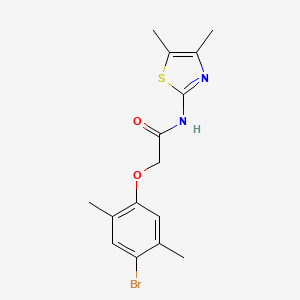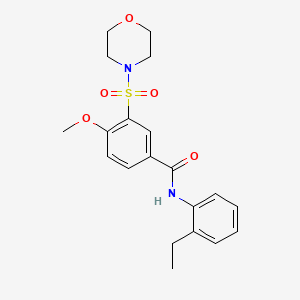![molecular formula C18H18BrCl2NOS2 B5105795 2-[(2-bromophenyl)methylsulfanyl]-N-[2-[(3,4-dichlorophenyl)methylsulfanyl]ethyl]acetamide](/img/structure/B5105795.png)
2-[(2-bromophenyl)methylsulfanyl]-N-[2-[(3,4-dichlorophenyl)methylsulfanyl]ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-bromophenyl)methylsulfanyl]-N-[2-[(3,4-dichlorophenyl)methylsulfanyl]ethyl]acetamide is an organic compound that features both bromine and chlorine substituents on its aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-bromophenyl)methylsulfanyl]-N-[2-[(3,4-dichlorophenyl)methylsulfanyl]ethyl]acetamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Bromophenyl Intermediate: The initial step involves the bromination of a phenyl ring to form 2-bromophenyl. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Thioether Formation: The bromophenyl intermediate is then reacted with a thiol compound to form the thioether linkage. This step often requires a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the reaction.
Acetamide Formation: The final step involves the acylation of the thioether intermediate with an acyl chloride or anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2-bromophenyl)methylsulfanyl]-N-[2-[(3,4-dichlorophenyl)methylsulfanyl]ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The thioether groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to remove the halogen substituents or to convert the acetamide group to an amine.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, dehalogenated products
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-[(2-bromophenyl)methylsulfanyl]-N-[2-[(3,4-dichlorophenyl)methylsulfanyl]ethyl]acetamide has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials Science: The unique electronic properties of the compound make it suitable for use in the development of organic semiconductors and other advanced materials.
Biological Studies: The compound can be used to study the effects of halogenated aromatic compounds on biological systems, including their interactions with proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 2-[(2-bromophenyl)methylsulfanyl]-N-[2-[(3,4-dichlorophenyl)methylsulfanyl]ethyl]acetamide involves its interaction with specific molecular targets. The bromine and chlorine substituents can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of their functions. The thioether and acetamide groups can also participate in hydrogen bonding and other interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-bromophenyl)methylsulfanyl]-3-methylquinazolin-4-one
- Ethyl 2-(2-bromophenyl)acetamide
- 2-[2-(Methylsulfanyl)ethyl]pyridine
Uniqueness
Compared to similar compounds, 2-[(2-bromophenyl)methylsulfanyl]-N-[2-[(3,4-dichlorophenyl)methylsulfanyl]ethyl]acetamide stands out due to the presence of both bromine and chlorine substituents, which can significantly influence its chemical reactivity and biological activity. The combination of thioether and acetamide functionalities also provides unique opportunities for interaction with various molecular targets.
Properties
IUPAC Name |
2-[(2-bromophenyl)methylsulfanyl]-N-[2-[(3,4-dichlorophenyl)methylsulfanyl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrCl2NOS2/c19-15-4-2-1-3-14(15)11-25-12-18(23)22-7-8-24-10-13-5-6-16(20)17(21)9-13/h1-6,9H,7-8,10-12H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNFGGMFVKOEGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSCC(=O)NCCSCC2=CC(=C(C=C2)Cl)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrCl2NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2-Methylphenyl)-3-[4-(piperidine-1-carbonyl)phenyl]urea](/img/structure/B5105714.png)

![Bicyclo[2.2.1]hept-2-yl{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone](/img/structure/B5105744.png)
![N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(2-BROMO-4-CHLOROPHENOXY)ACETAMIDE](/img/structure/B5105746.png)
![8-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]quinoline](/img/structure/B5105754.png)
![2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N~1~-(5-PROPYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE](/img/structure/B5105757.png)

![1-Chloro-4-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]-2-methylbenzene](/img/structure/B5105774.png)
![1-Cycloheptyl-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine;oxalic acid](/img/structure/B5105777.png)
![[(2S)-1-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-2-yl]methanol](/img/structure/B5105786.png)

![N~1~-benzyl-N~2~-(2,5-dimethylphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5105794.png)


